molecular formula C11H15N3O3S2 B2521008 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448027-31-3

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2521008
CAS RN: 1448027-31-3
M. Wt: 301.38
InChI Key: HKENDJLYYUPDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that can be categorized within the broader class of sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is a common feature in many biologically active compounds and pharmaceuticals. The presence of a thiophenyl group suggests potential for increased lipophilicity and possible interactions with various biological targets.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the case of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, the synthesis would likely involve the introduction of the imidazole ring to a suitable thiophenyl-propylamine precursor followed by sulfonation at the appropriate position on the imidazole ring. The papers provided do not directly describe the synthesis of this specific compound, but they do discuss the synthesis of related sulfonamide compounds, which often require careful control of reaction conditions to achieve the desired selectivity and yield .

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of the sulfonamide group (-SO2NH2), which is a key functional group that can engage in hydrogen bonding and other interactions. The imidazole ring in the compound provides a planar aromatic system that can participate in pi-stacking and other non-covalent interactions. The thiophenyl group adds steric bulk and contributes to the overall hydrophobic character of the molecule. The molecular structure of such compounds is often elucidated using techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Sulfonamides, including those with imidazole rings, can undergo various chemical reactions. They can act as ligands in coordination chemistry, form conjugates with biomolecules, and participate in enzymatic reactions. For instance, the reaction of sulfonamides with glutathione under physiological conditions can lead to detoxification of reactive intermediates, as seen with other arylamine compounds . The reactivity of the sulfonamide group can also be influenced by the substituents on the imidazole ring and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of the imidazole and thiophenyl groups can affect the compound's solubility, melting point, and stability. Sulfonamides generally have good solubility in polar solvents due to their ability to form hydrogen bonds. The lipophilicity of the compound can be modulated by the thiophenyl group, which may affect its pharmacokinetic properties. The compound's acidity and basicity are also important, as they can influence its behavior in biological systems and its interaction with enzymes and receptors .

Scientific Research Applications

Microbial Metabolism and Environmental Detoxification

Microbial Degradation Pathways : Sulfonamide antibiotics, which share a functional group similarity with N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, have been studied for their persistence in the environment and potential problems with antibiotic resistance. Research has identified unusual microbial degradation pathways initiated by ipso-hydroxylation followed by fragmentation, releasing various metabolites. This mechanism highlights a novel microbial strategy for eliminating sulfonamide compounds from the environment, which could be relevant for understanding the biodegradability and environmental impact of related sulfonamide derivatives (Ricken et al., 2013).

Medicinal Chemistry and Drug Development

Antimicrobial and Antifungal Properties : Several novel sulfonamide compounds, including those structurally related to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, have been synthesized and evaluated for their antimicrobial activity. These studies have found significant bioactivity against a range of bacterial and fungal species, highlighting their potential as lead compounds for developing new antimicrobial agents (Hassan et al., 2021), (Azab et al., 2013).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-14-7-11(12-8-14)19(16,17)13-5-4-9(15)10-3-2-6-18-10/h2-3,6-9,13,15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKENDJLYYUPDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.